molecular formula C16H14INO3 B6524723 (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide CAS No. 1101737-39-6

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide

Cat. No.: B6524723
CAS No.: 1101737-39-6
M. Wt: 395.19 g/mol
InChI Key: CUFKXXSOFOTPBG-ZTXYIFKNSA-N
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Description

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide is a synthetic organic compound that belongs to the class of pyridinium salts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Pyridinium Group: The pyridinium group is introduced via a quaternization reaction, where a pyridine derivative reacts with an alkyl halide, such as ethyl iodide.

    Coupling Reaction: The final step involves coupling the benzofuran moiety with the pyridinium group through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.

    Reduction: Reduction reactions could target the pyridinium ring, potentially converting it to a dihydropyridine derivative.

    Substitution: Substitution reactions may occur at various positions on the benzofuran or pyridinium rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydropyridine compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound may be used as a fluorescent probe for studying biological systems.

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound may have potential as a lead compound for the development of new therapeutic agents.

    Diagnostic Tools: It could be used in diagnostic assays for detecting specific biomolecules.

Industry

    Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments with specific color properties.

    Electronics: It could be used in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyridinium iodide
  • 6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride
  • (Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide

Uniqueness

(Z)-1-ethyl-3-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3.HI/c1-2-17-7-3-4-11(10-17)8-15-16(19)13-6-5-12(18)9-14(13)20-15;/h3-10H,2H2,1H3;1H/b15-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKXXSOFOTPBG-ZTXYIFKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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